molecular formula C7H11NO5 B13385326 Acetyl-L-aspartic acid a-methyl ester

Acetyl-L-aspartic acid a-methyl ester

Cat. No.: B13385326
M. Wt: 189.17 g/mol
InChI Key: KCNZNZZVMFPESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-L-aspartic acid a-methyl ester is a specialized compound used primarily in research settings. It is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is known for its applications in proteomics research and is often used as a reagent in various biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl-L-aspartic acid a-methyl ester can be synthesized through the esterification of aspartic acid. One common method involves the reaction of aspartic acid with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields . Another method involves the reaction of aspartic acid with acetic anhydride and methanol, which also produces the desired ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps for purification and quality control to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

Acetyl-L-aspartic acid a-methyl ester undergoes various chemical reactions, including:

    Esterification: The formation of the ester itself is an esterification reaction.

    Hydrolysis: The ester can be hydrolyzed back to aspartic acid and methanol under acidic or basic conditions.

    Substitution: The compound can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Esterification: Methanol and trimethylchlorosilane or acetic anhydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

    Hydrolysis: Aspartic acid and methanol.

    Substitution: Depending on the nucleophile, various substituted aspartic acid derivatives can be formed.

Mechanism of Action

The mechanism of action of Acetyl-L-aspartic acid a-methyl ester involves its role as a substrate in various biochemical reactions. It can be hydrolyzed to release aspartic acid, which then participates in metabolic pathways such as the urea cycle, gluconeogenesis, and neurotransmission . The compound’s ester group allows it to be more readily transported across cell membranes, facilitating its use in cellular studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-L-aspartic acid a-methyl ester is unique due to its specific acetylation, which imparts distinct biochemical properties. Unlike other esters, it is particularly useful in proteomics research and studies involving amino acid metabolism .

Properties

IUPAC Name

3-acetamido-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNZNZZVMFPESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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